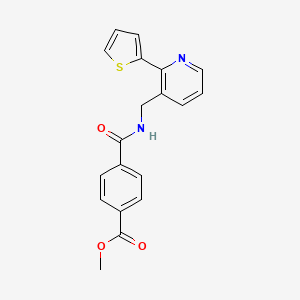

Methyl 4-(((2-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Description

Propriétés

IUPAC Name |

methyl 4-[(2-thiophen-2-ylpyridin-3-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-24-19(23)14-8-6-13(7-9-14)18(22)21-12-15-4-2-10-20-17(15)16-5-3-11-25-16/h2-11H,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVWBHDVTBLJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Suzuki-Miyaura Coupling for Pyridine-Thiophene Moiety

The pyridine-thiophene backbone is constructed via a palladium-catalyzed Suzuki-Miyaura coupling between 2-chloropyridine-3-carbaldehyde and thiophen-2-ylboronic acid. Optimized conditions include:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃

- Solvent : 1,4-Dioxane/water (4:1)

- Temperature : 90°C, 12 hours

This yields 2-(thiophen-2-yl)pyridine-3-carbaldehyde, confirmed by $$ ^1H $$ NMR (δ 10.1 ppm, aldehyde proton) and LC-MS ($$ m/z $$ 202.1 [M+H]⁺).

Reduction of Aldehyde to Alcohol

The aldehyde is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol at 0°C to room temperature. The product, 2-(thiophen-2-yl)pyridin-3-ylmethanol, exhibits a broad OH peak at δ 2.5 ppm in $$ ^1H $$ NMR and a molecular ion at $$ m/z $$ 204.1 [M+H]⁺.

Conversion of Alcohol to Amine

The alcohol undergoes a Mitsunobu reaction with phthalimide (1.2 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv), and triphenylphosphine (1.5 equiv) in THF. Subsequent hydrazine deprotection liberates the primary amine, (2-(thiophen-2-yl)pyridin-3-yl)methylamine, characterized by $$ ^1H $$ NMR (δ 1.8 ppm, NH₂) and ESI-MS ($$ m/z $$ 203.1 [M+H]⁺).

Amidation with Methyl 4-(Chlorocarbonyl)benzoate

The amine reacts with methyl 4-(chlorocarbonyl)benzoate (1.1 equiv) in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine (3 equiv) as a base. Key parameters:

- Temperature : 0°C to room temperature

- Time : 4 hours

- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine

The product, Methyl 4-(((2-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate, is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Characterization and Analytical Data

Spectroscopic Analysis

- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 8.05 (d, $$ J = 8.4 $$ Hz, 2H, Ar–H), 7.92 (d, $$ J = 8.4 $$ Hz, 2H, Ar–H), 7.45–7.40 (m, 1H, thiophene-H), 7.30–7.25 (m, 2H, pyridine-H), 6.95 (dd, $$ J = 5.1, 3.6 $$ Hz, 1H, thiophene-H), 4.55 (s, 2H, CH₂NH), 3.90 (s, 3H, OCH₃).

- ESI-MS : $$ m/z $$ 383.1 [M+H]⁺.

- IR (KBr) : 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide).

Purity and Yield

Alternative Synthetic Routes

Reductive Amination Pathway

2-(Thiophen-2-yl)pyridine-3-carbaldehyde reacts with ammonium acetate and sodium cyanoborohydride in methanol, yielding the amine directly. However, this method affords lower yields (52%) due to imine instability.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(((2-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Methyl 4-(((2-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mécanisme D'action

The mechanism by which Methyl 4-(((2-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved often include signal transduction cascades and metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-(((2-(pyridin-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

- Methyl 4-(((2-(thiophen-2-yl)benzyl)methyl)carbamoyl)benzoate

Uniqueness

Methyl 4-(((2-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is unique due to the presence of both thiophene and pyridine rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the design of organic electronic materials .

Activité Biologique

Methyl 4-(((2-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate, with the CAS number 2034398-47-3, is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₉H₁₆N₂O₃S

- Molecular Weight : 352.4 g/mol

- Structure : The compound features a benzoate moiety linked to a thiophene-pyridine derivative, which is critical for its biological activity.

Mechanisms of Biological Activity

Methyl 4-(((2-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate exhibits several mechanisms that contribute to its biological effects:

- PPARγ Activation : Similar compounds have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism, making it a target for antidiabetic therapies .

- Inhibition of Tumor Growth : The compound's structural analogs have demonstrated anti-cancer properties by inhibiting specific kinases involved in tumor proliferation. For instance, compounds that inhibit maternal embryonic leucine zipper kinase (MELK) have shown promise in reducing cell proliferation and inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : Some studies suggest that related compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.

Biological Assays and Efficacy

The biological activity of methyl 4-(((2-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has been evaluated through various assays:

| Assay Type | Findings |

|---|---|

| Cell Viability Assay | Exhibited dose-dependent inhibition of cancer cell lines. |

| PPARγ Activation Assay | Showed significant activation compared to control compounds. |

| Inflammation Model | Reduced levels of pro-inflammatory cytokines in vitro. |

Case Studies

- Antidiabetic Potential : A study focused on thiazolidinedione derivatives indicated that similar compounds could enhance insulin sensitivity through PPARγ activation. This suggests potential applications for methyl 4-(((2-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate in diabetes management .

- Cancer Research : In preclinical trials, analogs of the compound demonstrated significant anti-cancer effects by targeting MELK, leading to decreased cell viability and increased apoptosis in various cancer cell lines.

- Inflammatory Response Modulation : Research on structurally related compounds indicated their ability to inhibit inflammatory pathways, suggesting that methyl 4-(((2-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate may also possess anti-inflammatory properties.

Q & A

Q. How can the synthesis of Methyl 4-(((2-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate be optimized for higher yields?

Methodological Answer:

- Step 1: Use inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates, as seen in similar carbamoyl benzoate syntheses .

- Step 2: Optimize reaction temperatures (e.g., 50–80°C) to balance reaction rate and side-product formation. Lower temperatures may reduce decomposition of the thiophene-pyridine moiety .

- Step 3: Employ coupling agents like HATU or EDCI for efficient amide bond formation between the pyridinylmethylamine and benzoate precursor .

- Step 4: Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the thiophene, pyridine, and benzoate moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and ester carbonyls (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated for : 364.09 g/mol) and fragmentation patterns .

- HPLC-PDA: Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can solubility challenges be addressed during biological assays?

Methodological Answer:

- Solvent Selection: Use DMSO for initial stock solutions (≤10% v/v in final assays) due to the compound’s likely low aqueous solubility .

- Surfactant Use: Add non-ionic surfactants (e.g., Tween-80) to improve dispersion in cell culture media .

- Co-solvent Systems: Test binary solvents (e.g., DMSO:PEG 400) for in vivo studies to enhance bioavailability .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Core Modifications: Syntize analogs with substituted thiophene (e.g., 3-cyano or 5-bromo) or pyridine (e.g., 4-fluoro or 6-methyl) rings to evaluate electronic effects on bioactivity .

- Functional Group Swaps: Replace the methyl ester with ethyl or tert-butyl esters to study steric impacts on target binding .

- Bioisosteric Replacement: Substitute the carbamoyl group with sulfonamide or urea to assess hydrogen-bonding interactions .

Q. Example Structural Analogs and Key Features

| Compound Class | Modifications | Biological Activity Insights |

|---|---|---|

| Thieno[3,2-d]pyrimidine derivatives | Fluorophenyl substitution | Enhanced kinase inhibition |

| Pyran-thiophene hybrids | Halogen (F/Cl/Br) at benzoate | Improved antimicrobial activity |

Q. How can contradictions in bioactivity data between similar compounds be resolved?

Methodological Answer:

- Variable Control: Standardize assay conditions (e.g., cell lines, incubation time) to minimize experimental variability. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

- Metabolic Stability Testing: Use liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .

- Target Engagement Studies: Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets like kinases or GPCRs .

Q. What green chemistry approaches can be applied to its synthesis?

Methodological Answer:

- Solvent Replacement: Replace DMF or DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower environmental toxicity .

- Catalyst Recycling: Use immobilized catalysts (e.g., polymer-supported HOBt) for amide coupling to reduce waste .

- Microwave-Assisted Synthesis: Reduce reaction time and energy consumption for steps like cyclization or esterification .

Q. How can molecular docking guide the design of analogs with improved selectivity?

Methodological Answer:

- Target Modeling: Generate homology models for understudied targets (e.g., PI3Kγ) using tools like SWISS-MODEL and validate with known inhibitors .

- Binding Pocket Analysis: Identify hydrophobic regions (e.g., near the thiophene ring) for introducing bulky substituents to enhance selectivity over homologous proteins .

- Free Energy Calculations: Use MM-GBSA to rank analog binding affinities and prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.